2'-Bromospiro[cyclopentane-1,9'-fluorene]
Overview
Description
2’-Bromospiro[cyclopentane-1,9’-fluorene] is a chemical compound with the molecular formula C17H15Br. It is characterized by a spiro linkage between a cyclopentane ring and a fluorene moiety, with a bromine atom attached to the fluorene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[cyclopentane-1,9’-fluorene] typically involves the bromination of spiro[cyclopentane-1,9’-fluorene]. One common method includes the reaction of spiro[cyclopentane-1,9’-fluorene] with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 2’-Bromospiro[cyclopentane-1,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2’-Bromospiro[cyclopentane-1,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form compounds like spiro[cyclopentane-1,9’-fluorene]-2’-carbonitrile.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Copper Cyanide: Used in substitution reactions to replace the bromine atom with a cyano group.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products
Spiro[cyclopentane-1,9’-fluorene]-2’-carbonitrile: Formed by the reaction with copper cyanide.
Coupled Products: Formed through reactions with organometallic reagents.
Scientific Research Applications
2’-Bromospiro[cyclopentane-1,9’-fluorene] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Used in studies to understand the interactions of spiro compounds with biological systems.
Mechanism of Action
The mechanism of action of 2’-Bromospiro[cyclopentane-1,9’-fluorene] depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The spiro linkage provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,9’-fluorene]: The parent compound without the bromine atom.
Spiro[cyclopentane-1,9’-fluorene]-2’-carbonitrile: A derivative formed by substitution of the bromine atom with a cyano group.
Other Spiro Compounds: Various spiro compounds with different substituents on the fluorene ring.
Uniqueness
2’-Bromospiro[cyclopentane-1,9’-fluorene] is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. The spiro linkage also imparts distinct structural and electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
2'-bromospiro[cyclopentane-1,9'-fluorene] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c18-12-7-8-14-13-5-1-2-6-15(13)17(16(14)11-12)9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGYZUAZCSSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631043 | |
Record name | 2'-Bromospiro[cyclopentane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797056-47-4 | |
Record name | 2'-Bromospiro[cyclopentane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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